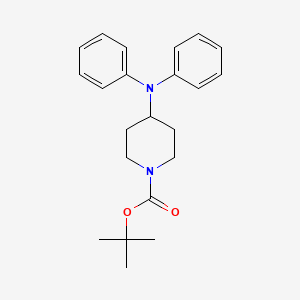

tert-Butyl 4-(diphenylamino)piperidine-1-carboxylate

Descripción general

Descripción

tert-Butyl 4-(diphenylamino)piperidine-1-carboxylate: is a chemical compound with the molecular formula C22H28N2O2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a tert-butyl ester group and a diphenylamino substituent

Mecanismo De Acción

Target of Action

Tert-Butyl 4-(diphenylamino)piperidine-1-carboxylate is a precursor used in the synthesis of fentanyl and its analogues . Fentanyl is a potent synthetic opioid that is used as a pain medication and together with other medications for anesthesia .

Mode of Action

As a precursor, this compound doesn’t have a direct mode of action. Instead, it’s used in the synthesis of fentanyl, which acts primarily on the mu-opioid receptors. Its strong affinity to these receptors allows fentanyl to produce analgesic and anesthetic effects .

Biochemical Pathways

The compound itself doesn’t directly affect any biochemical pathways Fentanyl binds to the body’s opioid receptors, which are found in areas of the brain that control pain and emotions. When fentanyl binds to these receptors, it drives up dopamine levels in the brain’s reward areas, producing a state of euphoria and relaxation .

Pharmacokinetics

It’s highly lipophilic, allowing it to cross the blood-brain barrier quickly .

Result of Action

As a precursor, this compound doesn’t have a direct result of action. Fentanyl can relieve severe pain, but it can also cause serious harm, including addiction, overdose, and death .

Análisis Bioquímico

Biochemical Properties

It is known to be used as an intermediate in the synthesis of various pharmaceuticals, suggesting that it may interact with a variety of enzymes, proteins, and other biomolecules during these processes . Specific interactions have not been reported in the literature.

Cellular Effects

Given its role as an intermediate in drug synthesis, it is likely that its primary effects are seen in the final products of these reactions, rather than the compound itself .

Molecular Mechanism

As an intermediate in drug synthesis, its primary role is likely in the formation of other compounds, rather than having a direct effect itself .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of tert-Butyl 4-(diphenylamino)piperidine-1-carboxylate in laboratory settings. As an intermediate compound, it is typically not the focus of long-term stability or degradation studies .

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of this compound in animal models. As an intermediate compound, it is typically not administered directly to animals in research studies .

Metabolic Pathways

The metabolic pathways involving this compound are not well characterized. As an intermediate in drug synthesis, it is likely metabolized and transformed into other compounds during these processes .

Transport and Distribution

Information on the transport and distribution of this compound within cells and tissues is currently unavailable. As an intermediate compound, it is typically not the focus of such studies .

Subcellular Localization

As an intermediate in drug synthesis, it is likely rapidly metabolized and does not persist within cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(diphenylamino)piperidine-1-carboxylate typically involves the reaction of 4-(diphenylamino)piperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: tert-Butyl 4-(diphenylamino)piperidine-1-carboxylate can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of corresponding N-oxides or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of new esters or amides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: tert-Butyl 4-(diphenylamino)piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.

Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It can be used in the development of new pharmaceuticals and as a probe in biochemical assays.

Medicine: The compound has potential applications in drug discovery and development. Its structural features make it a candidate for the design of new therapeutic agents, particularly in the field of neuropharmacology.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It can be incorporated into polymers and other materials to enhance their properties.

Comparación Con Compuestos Similares

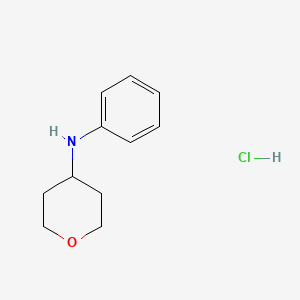

- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate

- tert-Butyl 4-(4-bromophenylamino)piperidine-1-carboxylate

- tert-Butyl 4-(4-methoxyphenylamino)piperidine-1-carboxylate

Uniqueness: tert-Butyl 4-(diphenylamino)piperidine-1-carboxylate is unique due to the presence of two phenyl groups attached to the amino nitrogen. This structural feature enhances its ability to participate in π-π interactions and increases its lipophilicity, which can influence its biological activity and pharmacokinetic properties.

Propiedades

IUPAC Name |

tert-butyl 4-(N-phenylanilino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2/c1-22(2,3)26-21(25)23-16-14-20(15-17-23)24(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,20H,14-17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLLQWQAWIYVBOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20701784 | |

| Record name | tert-Butyl 4-(diphenylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20701784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470689-98-6 | |

| Record name | tert-Butyl 4-(diphenylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20701784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(3-Bromopyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B6323968.png)

![6-Methyl-5H-pyrrolo[3,2-b]pyrazine](/img/structure/B6324004.png)